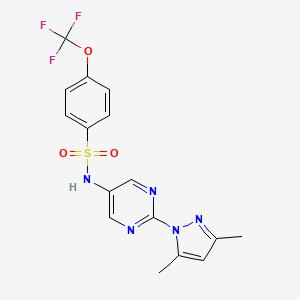
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as EFPPI and belongs to the class of oxazolidinone derivatives. This compound has shown potential in various scientific applications, including medicinal chemistry, drug discovery, and synthetic organic chemistry.
Applications De Recherche Scientifique
Anticancer Activity
Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For instance, derivatives of thiazolidine-dione have shown potential in inhibiting cancer cell growth. Specifically, compounds with nitro groups, which are strong electron withdrawing groups, have been found to exhibit significant activity against breast cancer cell lines, indicating the potential of such structures in cancer therapy (Kumar & Sharma, 2022).
Antimicrobial Activities
Research on thiazolidine-dione derivatives has also highlighted their potential in combating bacterial and fungal infections. A series of new compounds synthesized through Knoevenagel condensation demonstrated significant in vitro antibacterial and antifungal activities. This suggests the potential of oxazolidine-dione and related structures in developing new antimicrobial agents (Prakash et al., 2010).
Synthesis and Biological Applications
The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters has been explored, showcasing the versatility of these compounds in chemical synthesis. These compounds can undergo various reactions, leading to a wide range of derivatives with potential biological activities. This illustrates the broad applicability of such structures in medicinal chemistry and drug development (Badr et al., 1981).
Pharmaceutical Chemistry
The structural motif of oxazolidine-dione is significant in the field of pharmaceutical chemistry, as evidenced by the development of protective groups and intermediates for synthesizing complex molecules. These strategies are crucial for the efficient synthesis of drugs and biologically active molecules, demonstrating the compound's relevance in drug design and synthesis (Spjut, Qian, & Elofsson, 2010).
Propriétés
IUPAC Name |
3-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O6S/c1-2-24-14-4-3-12(9-13(14)17)26(22,23)18-7-5-11(6-8-18)19-15(20)10-25-16(19)21/h3-4,9,11H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFQSWSIQKONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2551637.png)
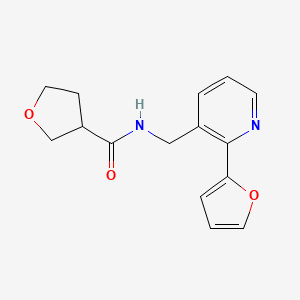
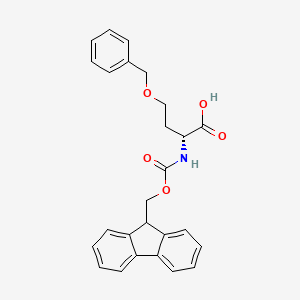
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

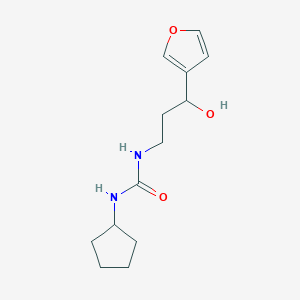
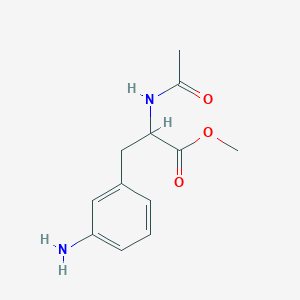


![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551647.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
